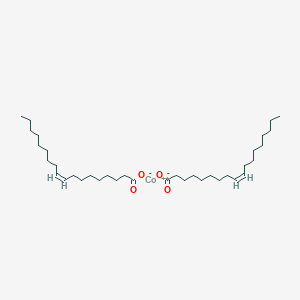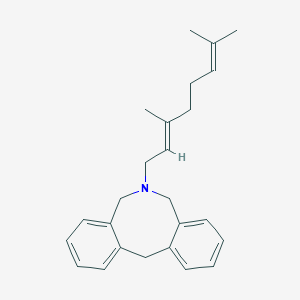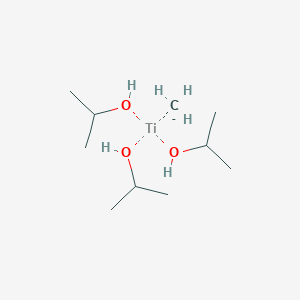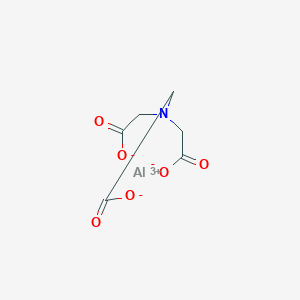
9-Octadecenoic acid (9Z)-, cobalt salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Octadecenoic acid (9Z)-, cobalt salt, also known as cobalt oleate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Cobalt oleate has been studied for its potential applications in various scientific fields, including catalysis, materials science, and biomedical research. In catalysis, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been used as a catalyst for the oxidation of alkenes and alcohols. In materials science, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been used as a precursor for the synthesis of 9-Octadecenoic acid (9Z)-, cobalt salt oxide nanoparticles. In biomedical research, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been studied for its potential as an anti-cancer agent and for its ability to promote the growth of bone cells.
Mecanismo De Acción
The mechanism of action of 9-Octadecenoic acid (9Z)-, cobalt salt oleate is not well understood. However, it is believed that 9-Octadecenoic acid (9Z)-, cobalt salt oleate may act as a catalyst for various chemical reactions. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate may interact with biological molecules, such as proteins and enzymes, to produce its effects.
Biochemical and Physiological Effects:
Cobalt oleate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Octadecenoic acid (9Z)-, cobalt salt oleate can induce apoptosis, or programmed cell death, in cancer cells. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate has been shown to promote the growth of bone cells and to enhance the activity of alkaline phosphatase, an enzyme involved in bone formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Octadecenoic acid (9Z)-, cobalt salt oleate in lab experiments is its low cost and ease of synthesis. In addition, 9-Octadecenoic acid (9Z)-, cobalt salt oleate is stable and can be stored for long periods of time. However, one limitation of using 9-Octadecenoic acid (9Z)-, cobalt salt oleate is its toxicity. Cobalt is a known toxic metal, and exposure to high levels of 9-Octadecenoic acid (9Z)-, cobalt salt can cause adverse health effects.
Direcciones Futuras
There are several future directions for research on 9-Octadecenoic acid (9Z)-, cobalt salt oleate. One area of research is the development of new catalytic applications for 9-Octadecenoic acid (9Z)-, cobalt salt oleate. Another area of research is the investigation of the mechanism of action of 9-Octadecenoic acid (9Z)-, cobalt salt oleate, particularly in its interactions with biological molecules. Finally, further studies are needed to determine the safety and efficacy of 9-Octadecenoic acid (9Z)-, cobalt salt oleate for potential biomedical applications.
Métodos De Síntesis
Cobalt oleate can be synthesized by the reaction of 9-Octadecenoic acid (9Z)-, cobalt salt acetate and oleic acid. The reaction is typically carried out in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting product is a dark brown liquid that is soluble in organic solvents.
Propiedades
Número CAS |
19192-71-3 |
|---|---|
Nombre del producto |
9-Octadecenoic acid (9Z)-, cobalt salt |
Fórmula molecular |
C36H66CoO4 |
Peso molecular |
621.8 g/mol |
Nombre IUPAC |
cobalt(2+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
Clave InChI |
LHEFLUZWISWYSQ-CVBJKYQLSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2] |
Otros números CAS |
14666-94-5 19192-71-3 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)











